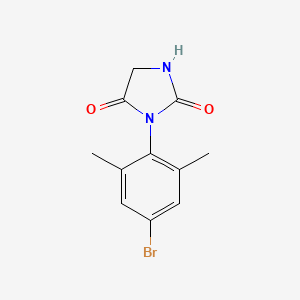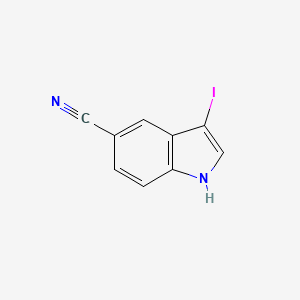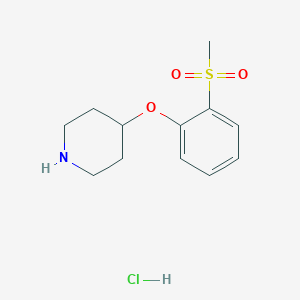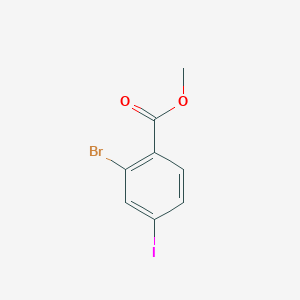![molecular formula C16H16O3 B1400469 2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1243559-22-9](/img/structure/B1400469.png)
2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
The compound you mentioned seems to be a complex organic molecule. Organic compounds are typically composed of carbon atoms in rings or long chains, to which are attached other atoms of such elements as hydrogen, oxygen, and nitrogen .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including reactions such as addition, substitution, and elimination . The exact synthesis process would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, including oxidation, reduction, and various types of organic reactions such as Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, and reactivity, can be predicted based on its molecular structure .Scientific Research Applications
Synthesis Processes
Chemical Synthesis : 2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid has been utilized in various chemical synthesis processes. For example, it has been involved in the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid through simultaneous esterification and etherification processes, leading to various intermediates and products with an overall yield of 58% (Mi, 2006).
Pharmaceutical Intermediates : It has been used in the preparation of pharmaceutical intermediates. For example, it played a role in the synthesis of benzimidazole-7-carboxylic acids, which are key intermediates in developing angiotensin II receptor antagonists (Kubo et al., 1993).
Biological Activity Studies
Angiotensin II Receptor Antagonists : Studies have shown the effectiveness of derivatives of this compound in inhibiting the angiotensin II-induced pressor response. These compounds have demonstrated significant potential as angiotensin II receptor antagonists, contributing to the development of treatments for conditions like hypertension (Shibouta et al., 1993).
Studies on Molecular Interactions : The compound has been involved in studies examining molecular interactions, such as its interactions with alkoxysilanes. These studies are crucial for understanding the chemical properties and potential applications of the compound in various domains, including materials science (Ansell et al., 2007).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The crystal structure of derivatives of this compound has been analyzed, providing insights into its molecular geometry and potential applications in crystallography and materials science. For instance, the crystal structure of azilsartan methyl ester, a derivative, has been studied, offering valuable information on molecular conformations (Li et al., 2015).
Mechanism of Action
Target of Action
Related compounds have been found to interact with angiotensin ii receptors and participate in Suzuki–Miyaura coupling reactions
Mode of Action
It’s known that compounds involved in suzuki–miyaura coupling reactions participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Suzuki–miyaura coupling reactions, which this compound may be involved in, are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
Related compounds have been found to have antihypertensive effects
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-ethoxy-4-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-15-10-12(16(17)18)8-9-14(15)13-7-5-4-6-11(13)2/h4-10H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCNTOVLXUPFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B1400393.png)

![4-[(6-Fluoropyridin-3-yl)methyl]morpholine](/img/structure/B1400396.png)




![7,7-dimethyl-7H-benzo[C]fluoren-5-ol](/img/structure/B1400403.png)


![2-Methylene-5,8-dioxaspiro[3.4]octane](/img/structure/B1400407.png)
